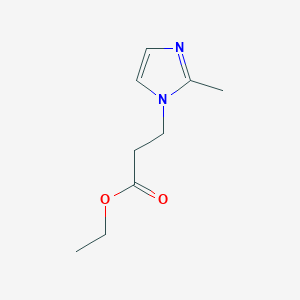

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Description

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS: 18999-48-9) is an imidazole-derived ester with a propanoate backbone substituted at the 3-position by a 2-methylimidazolyl group. This compound is synthesized via two primary routes: (i) reaction of ethyl acrylate with 2-methylimidazole under nucleophilic addition conditions, yielding ~89% product, or (ii) substitution of 3-bromopropanoic acid ethyl ester with 2-methylimidazole . Its structural simplicity and versatility make it a precursor for pharmaceuticals and agrochemicals, though its specific biological applications remain less documented compared to analogs.

Properties

IUPAC Name |

ethyl 3-(2-methylimidazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377420 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-48-9 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the β-carbon of ethyl acrylate, facilitated by the basic ionic liquid. Key parameters include:

-

Molar ratio : 4.0 mmol of 2-methylimidazole to 4.8 mmol of ethyl acrylate.

-

Catalyst loading : 0.25 mmol (5 mol% relative to imidazole).

-

Temperature : Room temperature (20°C).

-

Reaction time : 40 minutes.

The absence of solvent simplifies purification, with the product distilled directly from the reaction mixture. This method achieves a 94% yield , making it both efficient and scalable.

Table 1: Optimization of Michael Addition Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | [n-butyl urotropinium]OH | 94% |

| Solvent | Neat (no solvent) | Reduces byproduct formation |

| Temperature | 20°C | Minimizes side reactions |

| Time | 40 minutes | Near-quantitative conversion |

Mechanistic Insights and Byproduct Management

The regioselectivity of the Michael addition is critical to avoiding byproducts such as N-alkylated imidazoles. Computational studies suggest that the ionic liquid’s basicity enhances the nucleophilicity of the imidazole nitrogen while stabilizing the transition state through hydrogen bonding. Side reactions are further mitigated by:

-

Slow addition of ethyl acrylate to control exothermicity.

-

Real-time monitoring via TLC to halt the reaction at completion.

In contrast, attempts to use palladium catalysts (e.g., Pd(OAc)₂) in similar reactions led to unexpected cycloaddition products, underscoring the importance of catalyst selection.

Industrial-Scale Considerations

The solvent-free ionic liquid method is particularly advantageous for industrial applications:

-

Catalyst recyclability : [n-butyl urotropinium]OH can be recovered and reused without significant loss of activity.

-

Energy efficiency : Ambient temperature reduces operational costs.

-

Waste minimization : No solvent disposal required.

Comparatively, traditional methods using volatile organic solvents (e.g., N-methylpyrrolidone) face challenges in purification and environmental compliance .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, aqueous ethanol) | 6 M HCl, reflux (4 h) | 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid | 88% | |

| Basic (NaOH, aqueous) | 2 M NaOH, 60°C (2 h) | Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate | 92% |

Key Findings :

- Hydrolysis in basic conditions proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

- The carboxylic acid product exhibits enhanced solubility in polar solvents, facilitating downstream reactions.

Nucleophilic Substitution at the Imidazole Ring

The 2-methylimidazole moiety participates in electrophilic aromatic substitution (EAS) reactions, particularly at the N1 and C4 positions.

Key Findings :

- Nitration occurs preferentially at the C4 position due to steric hindrance from the 2-methyl group .

- Halogenation products are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidation and Reduction Reactions

The imidazole ring and propanoate chain undergo redox transformations under controlled conditions.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole Oxidation | H₂O₂, acetic acid | 50°C, 6 h | 3-(2-Methyl-1H-imidazol-1-yl-3-oxide)propanoate | 58% | |

| Ester Reduction | LiAlH₄, dry THF | Reflux, 3 h | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol | 81% |

Key Findings :

- Oxidation of the imidazole ring generates N-oxide derivatives, which enhance metal-chelating properties.

- Reduction of the ester to alcohol preserves the imidazole ring’s integrity.

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions due to the electron-rich imidazole ring.

Key Findings :

- The catalyst [n-butyl urotropinium]OH enables solvent-free reactions with high regioselectivity .

- Acrylonitrile adducts are precursors for heterocyclic pharmaceuticals.

Condensation Reactions

The ester group participates in condensations with amines or hydrazines to form amides or hydrazides.

Key Findings :

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : The compound's imidazole ring suggests potential antimicrobial and antifungal properties, similar to known agents in this category. Although quantitative data on efficacy is limited, structural similarities indicate promising applications in treating infections.

- Enzyme Inhibition : The ability to chelate metal ions enhances its role as an enzyme inhibitor. This property is crucial in drug design for various diseases, particularly those involving metal-dependent enzymes .

Biochemistry

In biochemical studies, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to interact with various biological targets, influencing numerous biochemical pathways .

Antiviral Studies

Recent research has explored the compound's effects on viral infections. In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses when tested on A549 cells. The compounds were evaluated for cytotoxicity and their ability to impair viral release from infected cells .

Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationships of imidazole derivatives found that modifications to the imidazole ring significantly influenced biological activity. Compounds with optimized lipophilicity and solubility showed enhanced enzyme inhibition and therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is largely dependent on its interactions with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and its analogs:

Structural and Electronic Effects

- Substituent Influence :

- The 2-methyl group in the target compound reduces steric hindrance compared to bulkier analogs like the 2-phenyl derivative (CAS: 43115-78-2), enhancing reactivity in nucleophilic substitutions .

- Tetrazole-containing analogs (e.g., compound 10) exhibit stronger hydrogen-bonding capacity due to the tetrazole ring’s acidity (pKa ~4.9), making them suitable for receptor-binding applications .

Biological Activity

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly due to the presence of the imidazole ring in its structure. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 18999-48-9

The compound features an ethyl ester group and an imidazole ring, which is a common motif in biologically active compounds. The imidazole moiety is known for its role in enzyme inhibition and interaction with various biological targets, making this compound a candidate for further biological evaluation.

Target Interaction

This compound interacts with various biomolecules, influencing multiple biochemical pathways. Its mechanism of action includes:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to either inhibition or activation of enzymatic activity.

- Cell Signaling : The compound affects cell signaling pathways by interacting with receptors and enzymes involved in signal transduction.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to the imidazole ring's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have shown that imidazole derivatives, including this compound, possess anticancer properties. They have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines such as MCF7 and MDA-MB-231 .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds indicate that solubility and stability are critical for bioavailability. The compound is expected to exhibit moderate lipophilicity due to its ester group, which may influence its absorption and distribution within biological systems.

Q & A

Basic: What are the recommended synthetic strategies for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A typical route involves reacting 2-methylimidazole with ethyl acrylate under basic conditions (e.g., K₂CO₃ in DMF) to form the propanoate ester. Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical to avoid side products like oligomerization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection: For powder handling, use NIOSH-certified P95 respirators; for volatile phases, employ OV/AG/P99 cartridges .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Basic: How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

| Property | Method | Reference |

|---|---|---|

| Purity | HPLC (C18 column, acetonitrile/H₂O) | |

| LogP | Reverse-phase HPLC or shake-flask | |

| Thermal Stability | DSC/TGA (5°C/min ramp under N₂) | |

| Solubility | Equilibrium solubility assay |

Note: Key data (e.g., melting point, logP) are often absent in SDS; experimental determination is advised .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict reaction pathways. Tools like ICReDD’s reaction path search algorithms narrow optimal conditions (e.g., solvent selection, catalyst loading) . Factorial design (e.g., 2³ DOE) can test variables like temperature, molar ratios, and reaction time to maximize yield .

Advanced: How should researchers resolve contradictions in reported reactivity data?

Methodological Answer:

- Reproducibility Studies: Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Mechanistic Analysis: Use computational modeling (e.g., Gaussian for energy barriers) to validate proposed reaction mechanisms .

- Collaborative Validation: Cross-check data with independent labs using shared protocols .

Advanced: What strategies assess the compound’s stability under diverse experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via LC-MS .

- pH Stability: Test solubility and decomposition in buffers (pH 1–12) over 24–72 hours .

- Long-Term Stability: Store aliquots at –20°C and analyze monthly for 6–12 months .

Advanced: What methodologies are recommended for evaluating its toxicological profile?

Methodological Answer:

- In Vitro Assays: Use HepG2 cells for acute cytotoxicity (MTT assay) and Ames test for mutagenicity .

- ADME Prediction: Apply computational tools like ADMETLab2.0 to estimate bioavailability and metabolic pathways .

- Comparative Toxicology: Cross-reference structural analogs (e.g., imidazole-based drugs) for hazard extrapolation .

Advanced: How can interdisciplinary approaches enhance its application in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., varying ester groups) and screen against targets (e.g., fungal enzymes) via high-throughput assays .

- Molecular Docking: Use AutoDock Vina to predict binding affinity to receptors (e.g., CYP51 in antifungal research) .

- Collaborative Frameworks: Partner with pharmacology labs to validate in vivo efficacy (e.g., murine models for infections) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.